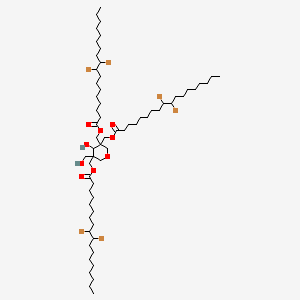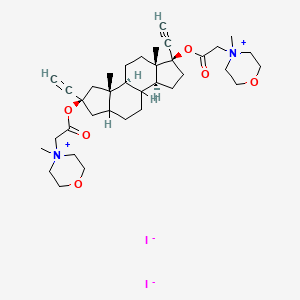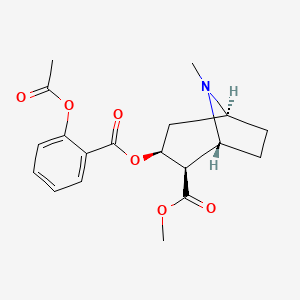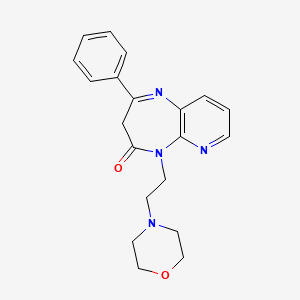
Sodium;2-(hydroxymethylamino)acetate;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(hydroxymethyl)-, monosodium salt, compound with octadecyl 2-methyl-2-propenoate polymer with 2-propenoic acid is a complex chemical compound that combines the properties of glycine derivatives and polymeric structures. This compound is notable for its unique combination of amino acid functionality and polymeric characteristics, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of glycine, N-(hydroxymethyl)-, monosodium salt with octadecyl 2-methyl-2-propenoate and 2-propenoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization reactors where the reactants are mixed and subjected to controlled heating and stirring. The process may also include purification steps to remove any unreacted starting materials and by-products, ensuring the purity and consistency of the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymers, while reduction can produce reduced polymeric forms with altered physical and chemical properties.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex polymeric materials with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and medical devices.
Industry: Utilized in the production of coatings, adhesives, and other materials that require specific mechanical and chemical properties.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The glycine derivative component can interact with biological receptors, while the polymeric structure can provide stability and controlled release of active ingredients. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
Glycine, N-(hydroxymethyl)-, monosodium salt: A simpler derivative without the polymeric component.
Octadecyl 2-methyl-2-propenoate: A monomer used in the synthesis of various polymers.
2-Propenoic acid: A common monomer in polymer chemistry.
Uniqueness
This compound is unique due to its combination of amino acid functionality and polymeric properties. This dual nature allows it to be used in applications where both biocompatibility and mechanical strength are required, setting it apart from simpler compounds that lack this versatility.
特性
CAS番号 |
167078-21-9 |
|---|---|
分子式 |
C28H52NNaO7 |
分子量 |
537.7 g/mol |
IUPAC名 |
sodium;2-(hydroxymethylamino)acetate;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C3H7NO3.C3H4O2.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;5-2-4-1-3(6)7;1-2-3(4)5;/h2,4-20H2,1,3H3;4-5H,1-2H2,(H,6,7);2H,1H2,(H,4,5);/q;;;+1/p-1 |
InChIキー |
QBNQSUCZHYJFPG-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)O.C(C(=O)[O-])NCO.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[2,3-dihydroxypropyl(ethyl)amino]-2-methylbenzaldehyde;sulfuric acid](/img/structure/B12779605.png)





